2-Ethylbutane-1,4-diamine

Description

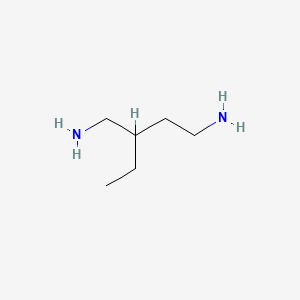

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-6(5-8)3-4-7/h6H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJHPGPVESLKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978893 | |

| Record name | 2-Ethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63009-16-5 | |

| Record name | 2-Ethyl-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63009-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbutane-1,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063009165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylbutane 1,4 Diamine

Overview of Established and Emerging Synthetic Strategies for the Alkylated Butane-1,4-diamine Core

The synthesis of C-alkylated 1,4-diamines, including 2-Ethylbutane-1,4-diamine, can be approached through several strategic disconnections. Established methods often rely on classical multi-step functional group transformations starting from readily available precursors. These routes, while reliable, may suffer from moderate yields and the generation of stoichiometric waste.

Emerging strategies increasingly focus on improving efficiency, selectivity, and sustainability. These include:

Direct Catalytic Alkylation: Methods that aim to directly introduce the alkyl group onto a pre-existing diamine or dinitrile scaffold.

Reductive Amination: A highly versatile and widely used one-pot reaction that constructs the diamine from a corresponding dicarbonyl compound. wikipedia.org

"Borrowing Hydrogen" Catalysis: An atom-economical approach that uses alcohols as alkylating agents or converts diols directly to diamines, with water as the sole byproduct. acs.org

Biocatalysis: The use of enzymes, such as imine reductases, to perform key transformations with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. researchgate.netnih.gov

These modern approaches offer significant advantages in terms of atom economy, reduced environmental impact, and access to chiral products. The choice of strategy often depends on the availability of starting materials, the desired scale of production, and the requirement for stereochemical control.

Mechanistic Investigations of Key Reaction Pathways Utilized in the Synthesis of this compound

Understanding the underlying mechanisms of key synthetic transformations is crucial for optimizing reaction conditions and achieving high yields and selectivity. Several pathways are plausible for the synthesis of this compound.

Direct C-alkylation of butane-1,4-diamine (putrescine) is challenging due to the high nucleophilicity of the primary amine groups, which favors N-alkylation over the desired C-alkylation. To circumvent this, a plausible strategy involves the alkylation of a doubly activated precursor like 2-ethyl-1,3-dithiane, followed by hydrolysis and reduction.

Alternatively, a Michael addition of a suitable ethyl-containing nucleophile to an α,β-unsaturated precursor derived from a protected butane-1,4-diamine could be envisioned. However, a more direct and common precursor for C-2 substituted 1,4-diamines is the corresponding substituted succinonitrile. The synthesis could proceed via the alkylation of succinonitrile, followed by reduction.

Key Steps in Alkylation of Succinonitrile:

Deprotonation: A strong base (e.g., LDA, NaH) removes a proton from a carbon atom alpha to a nitrile group, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking an ethylating agent (e.g., ethyl iodide, diethyl sulfate).

Reduction: The resulting 2-ethylsuccinonitrile is then reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a transition metal catalyst (e.g., Raney Nickel, Rhodium).

The mechanism proceeds in two main stages:

Imine Formation: The carbonyl groups react with ammonia. A nucleophilic attack of ammonia on the carbonyl carbon forms a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (or a mixture of imine/enamine tautomers). This step is typically catalyzed by mild acid. nih.gov

Reduction: The C=N double bonds of the imine intermediates are reduced to C-N single bonds. This reduction must be selective for the imine over the starting carbonyl compound. nih.gov

A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Ra-Ni) | H₂ gas (from balloon to high pressure), various solvents (MeOH, EtOH) | High atom economy, clean workup, scalable. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH (6-7), protic solvents (MeOH) | Mild and selective for imines over carbonyls; tolerant of many functional groups. | Highly toxic (generates HCN in strong acid); stoichiometric waste. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (DCE, THF), often with acetic acid | Mild, non-toxic, highly effective for a wide range of substrates. nih.gov | Stoichiometric waste; can be moisture-sensitive. |

Plausible Synthetic Route:

Reduction of Diester to Diol: Diethyl 2-ethylsuccinate is reduced to 2-ethylbutane-1,4-diol. This transformation can be achieved using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether).

Conversion of Diol to Dihalide/Disulfonate: The hydroxyl groups of the diol are converted into better leaving groups to facilitate nucleophilic substitution. This can be done by reacting the diol with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding dichloride or dibromide. Alternatively, reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) yields the ditosylate or dimesylate.

Introduction of Amino Groups: The resulting di-activated intermediate undergoes nucleophilic substitution with an appropriate nitrogen source. Common methods include:

Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis (e.g., using hydrazine) to release the primary amines.

Azide Method: Substitution with sodium azide (NaN₃) to form a diazide, followed by reduction to the diamine using LiAlH₄ or catalytic hydrogenation (e.g., H₂/Pd-C).

Direct Amination: Reaction with an excess of ammonia, although this can lead to over-alkylation and mixtures of products.

Catalytic Systems and Their Influence on the Efficiency and Selectivity of this compound Synthesis

Catalysis is fundamental to the efficiency and selectivity of many of the synthetic routes to this compound. Catalysts can lower activation energies, enable reactions under milder conditions, and direct the reaction towards a specific product, minimizing side reactions.

In reductive amination , transition metal catalysts are essential for hydrogenation pathways.

Palladium (Pd), Platinum (Pt), and Nickel (Ni) catalysts are commonly used. The choice of catalyst and support (e.g., carbon, alumina) can influence the reaction rate and selectivity, particularly in preventing side reactions like hydrodehalogenation if other functional groups are present.

For multi-step syntheses , catalysts play varied roles.

The reduction of dinitriles or diazides to diamines is often performed using heterogeneous catalysts like Raney Nickel or rhodium-on-alumina under hydrogen pressure. These systems are highly effective and allow for easy separation of the catalyst from the product.

In modern green chemistry methodologies , the catalyst is central to the transformation.

Borrowing hydrogen reactions rely on pincer-ligated complexes of earth-abundant metals like cobalt or precious metals like ruthenium and iridium. rsc.org These catalysts are capable of reversibly transferring hydrogen between the substrate and the catalyst, facilitating the entire dehydrogenation-condensation-hydrogenation sequence in one pot. researchgate.net The ligand structure is critical for catalyst stability and activity.

| Reaction Type | Catalyst System | Role of Catalyst | Key Advantages |

|---|---|---|---|

| Nitrile/Azide Reduction | Raney Ni, H₂ or Rh/Al₂O₃, H₂ | Catalyzes the hydrogenation of C≡N or N₃ to CH₂NH₂. | High efficiency, well-established, scalable. |

| Reductive Amination | Pd/C, H₂ or Ir/Ru complexes | Catalyzes the hydrogenation of the C=N bond of the imine intermediate. wikipedia.org | High yields, clean conversion, avoids stoichiometric hydride reagents. |

| Borrowing Hydrogen (Diol to Diamine) | [Ru(p-cymene)Cl₂]₂/DPEphos | Performs sequential oxidation of alcohol, condensation with amine, and reduction of imine. acs.org | High atom economy, produces only water as a byproduct, one-pot procedure. |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Catalyzes the asymmetric reduction of the imine intermediate. researchgate.net | Exceptional stereoselectivity, mild aqueous conditions, environmentally benign. |

Innovations in Green Chemistry Methodologies for Sustainable Production of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact and enhance safety and efficiency.

One of the most powerful green strategies applicable to the synthesis of this compound is the borrowing hydrogen (or hydrogen autotransfer) methodology . acs.org This process allows for the direct conversion of 2-ethylbutane-1,4-diol into the target diamine using a suitable amine source, such as ammonia. The catalytic cycle, typically mediated by a ruthenium or iridium complex, involves three key steps:

The catalyst temporarily "borrows" hydrogen from the diol, oxidizing it to the corresponding 2-ethyl-1,4-butanedial.

The intermediate dialdehyde condenses with the amine source (ammonia) to form the diimine.

The catalyst returns the "borrowed" hydrogen to the diimine, reducing it to this compound and regenerating the active catalyst.

This one-pot process is highly atom-economical, as the only byproduct is water, and it avoids the use of hazardous reagents and the multiple steps associated with converting the diol to a more reactive intermediate. youtube.com

Biocatalysis represents another frontier in the sustainable production of diamines. Enzymes offer unparalleled selectivity under environmentally benign conditions (ambient temperature and pressure in aqueous media). For the synthesis of this compound, a biocatalytic reductive amination approach is highly attractive. researchgate.net Imine reductases (IREDs) can catalyze the reduction of the diimine formed from 2-ethyl-1,4-butanedial and ammonia. A key advantage of this approach is the potential for asymmetric synthesis. If the substrate were prochiral, selecting an appropriate (R)- or (S)-selective IRED could yield an enantiomerically pure diamine, a feat that is often challenging to achieve with traditional chemical catalysts. Furthermore, the development of microbial fermentation routes for producing diamine precursors from renewable feedstocks like sugars or glycerol is an active area of research, paving the way for a fully bio-based production pipeline. nih.gov

Challenges and Prospects in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound is accompanied by a distinct set of challenges that necessitate innovative solutions and forward-thinking strategies. These challenges encompass reaction efficiency, cost-effectiveness, safety, and environmental impact.

Current Challenges in Scalable Synthesis:

A primary hurdle in the large-scale production of this compound lies in the multi-step nature of the currently outlined synthetic routes. Each step introduces the potential for yield loss, increased production time, and the accumulation of impurities, which can complicate purification processes. For instance, the use of energetic reagents like hydrazine and high-temperature reactions requires specialized equipment and stringent safety protocols to manage the risks of exothermic reactions and potential runaway scenarios.

The purification of the final product and intermediates can also be a significant bottleneck in a scalable process. The presence of side products and unreacted starting materials necessitates robust and efficient purification techniques, such as distillation or chromatography, which can be energy-intensive and costly on an industrial scale.

Furthermore, the economic viability of the synthesis is a critical consideration. The cost of starting materials, reagents, catalysts, and energy consumption all contribute to the final production cost. For this compound to be commercially attractive, the synthetic route must be optimized to maximize yield and minimize operational costs.

The environmental footprint of the synthesis is another area of concern. The use of hazardous chemicals and the generation of waste streams require careful management to comply with environmental regulations and to promote sustainable manufacturing practices.

Future Prospects and Innovative Solutions:

Despite these challenges, the prospects for the scalable synthesis of this compound are promising, driven by ongoing advancements in chemical synthesis and process engineering.

Process intensification, through the use of continuous flow reactors, offers a promising alternative to traditional batch processing. Flow chemistry can provide better control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and more consistent product quality. This technology can also facilitate easier scale-up from laboratory to industrial production.

Biocatalysis and metabolic engineering represent another exciting frontier for the synthesis of diamines. The use of engineered microorganisms to produce this compound from renewable feedstocks could offer a more sustainable and environmentally friendly manufacturing route. While still in the early stages of development for this specific compound, the success of microbial production of other diamines suggests its potential.

The implementation of advanced process analytical technology (PAT) can also play a crucial role in optimizing the scalable synthesis. Real-time monitoring of critical process parameters can enable tighter control over the reaction, leading to improved efficiency and reduced batch-to-batch variability.

Elucidating Reactivity and Reaction Mechanisms of 2 Ethylbutane 1,4 Diamine

Fundamental Chemical Transformations Involving the Primary Amine Functionalities of 2-Ethylbutane-1,4-diamine

The primary amine groups of this compound undergo a variety of fundamental chemical transformations typical of alkylamines. These reactions primarily involve the nucleophilic attack of the nitrogen lone pair on electrophilic centers. Key transformations include N-acylation, N-alkylation, and condensation with carbonyl compounds to form Schiff bases.

N-Acylation: The diamine reacts readily with acylating agents such as acyl chlorides or anhydrides to form amides. Depending on the stoichiometry, either one or both amine groups can be acylated. This reaction is fundamental to the synthesis of polyamides, where the diamine is used as a monomer. researchgate.net

N-Alkylation: Alkylation of the amine groups can be achieved using alkyl halides. This process can lead to a mixture of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts. Control over the degree of alkylation can be challenging but is crucial for synthesizing specific N-substituted derivatives.

Schiff Base Formation: The diamine condenses with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.org Given the two primary amine groups, reaction with two equivalents of a carbonyl compound can yield a di-imine. tsijournals.comjocpr.com These reactions are typically reversible and may require the removal of water to drive the equilibrium towards the product. rsc.org

Table 1: Fundamental Reactions of this compound

| Reaction Type | Reagent Example | Functional Group Formed |

| N-Acylation | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine (-N=CH-R) |

Role of this compound as a Nucleophile and Proton Acceptor in Organic Reactions

The chemical behavior of this compound is dominated by the lone pair of electrons on each nitrogen atom, which allows it to function as both a nucleophile and a Brønsted-Lowry base.

As a nucleophile , the amine groups can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This is evident in the acylation and alkylation reactions mentioned previously. The nucleophilicity is influenced by the steric hindrance around the nitrogen atoms and the electronic effect of the alkyl chain.

As a proton acceptor (base), this compound can readily accept protons from acids. The basicity of diamines is a critical parameter in many of their applications, such as in catalysis and as pH buffers. The proton affinity of the parent compound, 1,4-butanediamine (putrescine), has been extensively studied. nist.govnasa.gov The addition of a 2-ethyl group is expected to slightly increase the basicity due to the electron-donating inductive effect of the alkyl group. Upon protonation, the diamine can form a dication where both nitrogen atoms are protonated. The study of N-alkyl substituted diamines shows that both methyl and ethyl substitution affects the basicity of the diamines. researchgate.net

Table 2: Thermochemical Data for the Parent Compound, 1,4-Butanediamine

| Property | Value | Unit | Reference |

| Proton Affinity (PAff) | 954.3 | kJ/mol | nist.govchemeo.com |

| Gas Basicity (BasG) | 954.3 | kJ/mol | nist.govchemeo.com |

Note: Data is for the unsubstituted 1,4-butanediamine. The 2-ethyl substituent is expected to slightly modify these values.

Mechanistic Studies of Cyclization Reactions Involving this compound (e.g., Urea (B33335) Formation, Heterocycle Synthesis)

The 1,4-disposition of the two amine groups in this compound makes it an ideal precursor for the synthesis of seven-membered heterocyclic rings. chempedia.info Such cyclization reactions are a cornerstone of its derivative chemistry.

Urea Formation: Intramolecular cyclization to form a cyclic urea can be achieved by reacting the diamine with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI) or triphosgene. The mechanism involves a two-step process. First, one amine group acts as a nucleophile, attacking the carbonyl carbon of the phosgene equivalent to form an isocyanate or a carbamate (B1207046) intermediate. commonorganicchemistry.com This is followed by a rapid intramolecular nucleophilic attack by the second amine group on the intermediate, closing the ring to form a stable, seven-membered cyclic urea, a derivative of a diazepane. The reaction of primary aliphatic amines with CO2 can also yield urea derivatives. rsc.org

Heterocycle Synthesis: Beyond urea formation, this compound can be used to synthesize a variety of other seven-membered heterocycles, such as diazepines. scispace.com Condensation with 1,3-dielectrophiles, like α,β-unsaturated ketones or 1,3-dicarbonyl compounds, provides a direct route to these ring systems. The mechanism typically involves a sequence of nucleophilic attack or conjugate addition, followed by condensation and cyclization. The synthesis of seven-membered heterocycles continues to be an active area of research due to their presence in biologically active molecules. researchgate.netsemanticscholar.orgdntb.gov.ua

Table 3: Examples of Heterocycles from 1,4-Diamines

| Reagent | Heterocyclic Product Core |

| Phosgene (COCl₂) | Tetrahydro-1,3-diazepin-2-one |

| 1,3-Diketone | Dihydro-1,4-diazepine |

| α,α′-Dibromo-o-xylene | Tetrahydro-benzo[e] sigmaaldrich.comchemrxiv.orgdiazaphosphepine |

Stereochemical Considerations and Enantioselectivity in Reactions Mediated by this compound or its Chiral Analogs

The presence of a stereocenter at the C2 position makes this compound a chiral molecule. This intrinsic chirality is of significant interest in the field of asymmetric synthesis. sigmaaldrich.comresearchgate.net Enantiomerically pure forms of the diamine, (R)- and (S)-2-Ethylbutane-1,4-diamine, can serve as valuable chiral building blocks or as chiral ligands in metal-catalyzed enantioselective reactions. rsc.orgrsc.org

When used as a chiral ligand, the diamine can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. Chiral vicinal diamines are of tremendous interest to synthetic chemists as they are found in many chiral catalysts. sigmaaldrich.com The development of catalytic enantioselective methods for preparing chiral 1,4-diamines is an active area of research. duke.edunih.gov The effectiveness of such a ligand in inducing enantioselectivity depends on the conformational rigidity of the metal-diamine complex and the specific interactions between the catalyst and the substrate.

Table 4: Asymmetric Reactions Employing Chiral Diamine Ligands

| Reaction Type | Role of Chiral Diamine |

| Asymmetric Hydrogenation | Ligand for Rhodium or Ruthenium catalysts |

| Asymmetric Alkylation | Ligand for Copper or Palladium catalysts |

| Asymmetric Epoxidation | Component of chiral catalyst systems |

| Asymmetric Michael Addition | Ligand for various transition metal catalysts researchgate.net |

Exploration of Derivative Chemistry and Functionalization Strategies for this compound

The functionalization of this compound is aimed at creating new molecules with tailored properties. The primary amine groups serve as versatile handles for introducing a wide range of functional groups. nih.govacs.org

Polymer Synthesis: A major application for diamines is in the synthesis of polyamides. wikipedia.org Through polycondensation with a dicarboxylic acid or its derivative, this compound can be incorporated into a polymer chain. nih.govnih.gov The ethyl group on the diamine backbone would act as a pendent group, potentially disrupting chain packing and modifying the physical properties of the resulting polyamide, such as its solubility and thermal characteristics. ncl.res.in

Synthesis of Functional Derivatives: Beyond polymers, various strategies can be employed to create discrete, functionalized derivatives. nih.gov Selective protection of one amine group allows for differential functionalization of the two nitrogens. For instance, one amine could be acylated while the other is alkylated, leading to multifunctional compounds. The development of direct deaminative functionalization provides another tool for amine diversification. nih.gov

Table 5: Potential Derivatives of this compound

| Derivative Class | Synthetic Precursor | Potential Application |

| Polyamides | Dicarboxylic Acids | Engineering plastics, fibers nih.gov |

| Bis-sulfonamides | Sulfonyl Chlorides | Pharmaceutical intermediates |

| N,N'-Dialkylated diamines | Alkyl Halides | Ligands, catalysts |

| Cyclic Ureas | Phosgene Equivalents | Synthetic building blocks |

Coordination Chemistry and Ligand Design Utilizing 2 Ethylbutane 1,4 Diamine

2-Ethylbutane-1,4-diamine as a Chelating Ligand for Transition Metal and Main Group Elements

In principle, this compound is expected to function as a bidentate chelating ligand. The two primary amine groups, separated by a flexible four-carbon backbone, are well-positioned to coordinate to a single metal center, forming a stable seven-membered chelate ring. The presence of the ethyl group at the 2-position of the butane (B89635) backbone introduces steric bulk, which can influence the stability and geometry of the resulting metal complexes.

Theoretical Chelating Properties:

| Feature | Expected Property of this compound |

| Denticity | Bidentate (N,N'-donor) |

| Chelate Ring Size | 7-membered |

| Steric Influence | The ethyl group is expected to introduce steric hindrance, potentially affecting coordination geometry and complex stability. |

| Basicity | The primary amine groups are Lewis bases, capable of donating electron pairs to metal ions. |

While no specific complexes with this compound are reported, the behavior of similar alkyl-substituted diamines suggests that it would readily form complexes with a variety of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and main group elements (e.g., Al(III), Ga(III)). The stability of these hypothetical complexes would be governed by factors such as the nature of the metal ion (size, charge, and electronic configuration) and the steric demands of the ethyl substituent.

Synthesis and Advanced Structural Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of metal-amine complexes. A typical synthetic route would involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the diamine ligand in a suitable solvent, such as ethanol, methanol, or water. The stoichiometry of the reaction would determine the metal-to-ligand ratio in the resulting complex.

Hypothetical Synthesis and Characterization:

| Step | Description |

| Synthesis | Reaction of a metal salt with this compound in a suitable solvent, possibly with gentle heating. |

| Isolation | Precipitation of the complex followed by filtration, washing, and drying. |

| Characterization | Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the coordination of the amine groups. Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and overall coordination geometry. |

Advanced structural characterization of these hypothetical complexes would be crucial to understand the impact of the ethyl group on the coordination environment. Techniques like X-ray crystallography would reveal distortions from ideal geometries and provide insights into the packing of the complex molecules in the solid state.

Applications of this compound Metal Complexes in Homogeneous and Heterogeneous Catalysis

Metal complexes containing diamine ligands are widely employed as catalysts in a range of organic transformations. While there is no specific research on the catalytic applications of this compound complexes, their potential can be inferred from the broader field of catalysis by metal-diamine complexes.

Potential Catalytic Applications:

| Catalysis Type | Potential Application |

| Homogeneous Catalysis | Complexes of transition metals like palladium, rhodium, and ruthenium with this compound could potentially catalyze reactions such as cross-coupling, hydrogenation, and transfer hydrogenation. The steric and electronic properties imparted by the ligand would influence the activity and selectivity of the catalyst. |

| Heterogeneous Catalysis | Immobilization of this compound metal complexes onto solid supports (e.g., silica, polymers) could lead to the development of recyclable heterogeneous catalysts. Such catalysts could find use in various industrial processes, offering advantages in terms of catalyst separation and reuse. |

The ethyl group in this compound could play a significant role in catalysis by creating a specific chiral environment around the metal center (if a chiral version of the ligand is used) or by influencing the substrate accessibility to the active site.

Integration of this compound into Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Functionalities

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Diamines are often used as pillars or linkers in the synthesis of these materials. This compound, with its two coordinating amine groups, could theoretically be incorporated into such structures.

Potential Roles in MOFs and Coordination Polymers:

| Application | Potential Role of this compound |

| Structural Component | It could act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. The length and flexibility of the butane backbone, along with the steric bulk of the ethyl group, would influence the resulting framework's topology and porosity. |

| Functionalization | Post-synthetic modification of MOFs with this compound could introduce amine functionalities into the pores. This could be useful for applications such as CO2 capture, where the amine groups can interact with acidic gas molecules. bohrium.comrsc.orgresearchgate.net |

The incorporation of this compound into MOFs and coordination polymers could lead to materials with tailored properties for applications in gas storage, separation, and catalysis. However, experimental studies are needed to validate these possibilities.

Applications of 2 Ethylbutane 1,4 Diamine in Polymer Science and Advanced Materials

2-Ethylbutane-1,4-diamine as a Monomer in Condensation Polymerization for Polyamide and Polyurea Synthesis

This compound serves as a valuable monomer in condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water, to form a polymer. rsc.orgspecialchem.com This diamine is particularly relevant in the synthesis of polyamides and polyureas, two important classes of polymers with diverse industrial applications. nih.govresearchgate.net

In the synthesis of polyamides, this compound reacts with a dicarboxylic acid or its derivative (like an acyl chloride). The amine groups of the diamine monomer react with the carboxylic acid groups of the diacid monomer to form repeating amide linkages (-CONH-), which constitute the backbone of the polyamide. researchgate.net The general reaction is a step-growth polymerization, where dimers, trimers, and longer oligomers are formed progressively, eventually leading to a high-molecular-weight polymer. specialchem.comguidechem.com The resulting polyamides are known for their high strength, toughness, and thermal stability. nih.gov

For polyurea synthesis, this compound is reacted with a diisocyanate monomer. The reaction between the amine groups and the isocyanate groups is highly efficient and typically does not produce a small molecule byproduct, though it is still classified under step-growth polymerization. researchgate.netmdpi.com This reaction forms urea (B33335) linkages (-NH-CO-NH-) in the polymer chain. researchgate.net Polyureas are recognized for their exceptional durability, flexibility, and resistance to abrasion. researchgate.net While direct synthesis from diamines and carbon dioxide is also possible, it often requires specific catalysts or conditions and may result in lower molecular weight polymers due to water being a byproduct. nih.govnih.gov

The incorporation of this compound as the diamine monomer introduces a specific chemical structure that influences the final properties of the polyamide or polyurea.

Influence of this compound on Polymer Architecture and Mechanical Properties

The molecular structure of the monomer plays a critical role in defining the architecture and, consequently, the mechanical properties of the resulting polymer. The presence of the ethyl side chain in this compound is expected to have a significant impact on the polymer's final characteristics.

The ethyl group is a bulky side chain along the polymer backbone. This bulkiness can disrupt the regular packing of polymer chains, which in turn hinders crystallization. differ.nl Polymers with more irregular chain structures tend to be more amorphous rather than crystalline. differ.nl This reduction in crystallinity generally leads to:

Increased Flexibility: Amorphous regions allow for greater chain mobility, making the material more flexible and less rigid.

Enhanced Solubility: The disruption of intermolecular forces can make the polymer more soluble in organic solvents.

Conversely, the disruption of close chain packing can affect mechanical strength. Highly crystalline polymers, like many linear polyamides, derive their strength from strong intermolecular forces (such as hydrogen bonding between amide groups) in the well-ordered crystalline regions. By reducing crystallinity, the ethyl side chain might lead to a decrease in tensile strength and modulus compared to a linear, non-substituted diamine of a similar length. However, this may be accompanied by an increase in elongation at break and impact resistance, resulting in a tougher, less brittle material.

The length of the main carbon chain (four carbons) and the side chain (two carbons) also dictates the density of functional groups (amides or ureas) along the polymer backbone. This density affects properties like moisture absorption and thermal stability. Longer alkyl chains between functional groups tend to make polyamides more hydrophobic. researchgate.net The specific architecture introduced by this compound creates a unique balance between these properties.

| Structural Feature of Monomer | Expected Influence on Polymer Architecture | Anticipated Effect on Mechanical Properties |

|---|---|---|

| Ethyl Side Chain | Disrupts chain packing, reduces crystallinity, increases free volume. | Decreases stiffness and tensile strength; increases flexibility and elongation at break. |

| Four-Carbon Main Chain | Determines the spacing between functional groups along the backbone. | Influences the density of hydrogen bonds, affecting thermal and mechanical stability. |

| Primary Amine Groups | Forms strong amide or urea linkages, enabling hydrogen bonding. | Contributes to overall strength, thermal resistance, and chemical stability. |

Role of this compound as a Curing Agent in Polymer and Resin Manufacturing

In addition to its role as a monomer, this compound can function as a curing agent, or hardener, particularly for epoxy resins. Curing is the process of cross-linking polymer chains to form a rigid, three-dimensional network. Aliphatic diamines are widely used as curing agents that can initiate polymerization at room temperature. threebond.co.jpm-chemical.co.jp

The curing mechanism involves the reaction of the active hydrogen atoms on the primary amine groups of the diamine with the epoxy groups of the resin. Each primary amine group has two active hydrogens, allowing a single molecule of this compound to react with up to four epoxy groups. This high functionality enables the formation of a densely cross-linked network. threebond.co.jp

The reaction proceeds as follows:

A primary amine group attacks an epoxy ring, opening it and forming a secondary amine and a hydroxyl group.

The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and another hydroxyl group.

This process transforms the liquid epoxy resin into a hard, thermoset solid with excellent mechanical properties, chemical resistance, and adhesion. evonik.com Aliphatic amines like this compound are known for their high reactivity and ability to cure resins at ambient temperatures, although the reaction can be highly exothermic. threebond.co.jppaint.org The structure of the diamine curing agent influences the properties of the cured epoxy. The flexibility of the butane (B89635) backbone in this compound can impart a degree of toughness to the final cured product, while the ethyl side chain may affect the cross-link density and glass transition temperature of the network.

Exploration of this compound in the Development of Advanced Functional Materials

The unique chemical structure of diamines like this compound allows for their use in creating advanced materials with tailored functionalities beyond traditional polymers.

Organic materials are gaining attention for sustainable energy storage devices like batteries and supercapacitors. acs.orgseferoslab.commdpi.com One promising strategy involves using organic molecules to regulate the structure of electrode materials. Aliphatic diamines can be pre-intercalated into the layered structures of materials like vanadium oxides, which are used as cathodes in sodium-ion batteries. researchgate.net

These intercalated diamine molecules act as "pillars," expanding the interlayer spacing and stabilizing the structure during the repeated insertion and extraction of ions (e.g., Na⁺) during charge-discharge cycles. researchgate.net This expanded and stabilized structure can lead to:

Higher Specific Capacity: More space allows for more ions to be stored.

Faster Ion Diffusion: Wider channels facilitate quicker movement of ions, improving rate performance.

Enhanced Cycling Stability: The pillars prevent the layers from collapsing over time. researchgate.net

The length and flexibility of the diamine chain are critical. A molecule like this compound could elastically modulate the interlayer spacing, with the ethyl group potentially influencing the precise geometry of the expanded layers.

Graphene oxide (GO), a derivative of graphene, consists of single sheets decorated with oxygen-containing functional groups. These sheets can be assembled into membranes, but the spacing between them is crucial for applications like water desalination and molecular filtration. Diamines can be used as cross-linking agents to covalently bond adjacent GO sheets. nih.govfrontiersin.org

The amine groups of the diamine react with functional groups on the GO sheets (such as epoxy and carboxyl groups), creating robust links that control the interlayer distance, or d-spacing. researchgate.netfrontiersin.org This prevents the GO layers from swelling excessively in water and allows for precise tuning of the nanochannels for selective ion or molecule transport. nih.gov The length and structure of the diamine are key parameters; a longer diamine will result in a larger d-spacing. The use of this compound as a cross-linker would provide a specific interlayer distance determined by its four-carbon chain, while the ethyl side group could influence the packing and orientation of the cross-linkers between the GO sheets.

| Application Area | Role of Diamine | Potential Influence of this compound Structure |

|---|---|---|

| Energy Storage (e.g., Vanadium Oxides) | Acts as an intercalating "pillar" to expand and stabilize layered electrode materials. | The C4 backbone provides a specific interlayer spacing, while the ethyl group may fine-tune the geometry and stability of the expanded structure. |

| Graphene Oxide Membranes | Covalently cross-links GO sheets to control interlayer spacing for filtration. | Defines a precise nanochannel height based on its chain length, with the ethyl group potentially affecting the uniformity and packing of the cross-links. |

| Carbonized Polymer Dots | Serves as a nitrogen source and carbon precursor for the synthesis of fluorescent nanoparticles. | Contributes to the formation of the polymer core and provides nitrogen doping, influencing the final optical properties (quantum yield, emission wavelength). |

Carbonized Polymer Dots (CPDs) are a class of fluorescent nanoparticles with applications in bioimaging, sensing, and light-emitting devices. nih.gov They can be synthesized via "bottom-up" methods, such as the hydrothermal or solvothermal treatment of small organic molecules. nih.govmdpi.com

Diamines are often used as precursors in the synthesis of nitrogen-doped CPDs. researchgate.net During the synthesis, the diamine molecules polymerize and carbonize to form a nanoparticle with a polymer-like structure. The amine groups serve as a source of nitrogen atoms, which become incorporated into the carbon lattice. This nitrogen doping is crucial as it can significantly enhance the quantum yield (fluorescence efficiency) and tune the emission wavelength of the CPDs. researchgate.netresearchgate.net The use of this compound as a precursor would contribute both carbon and nitrogen to the formation of CPDs, with its specific molecular structure influencing the resulting particle size, surface chemistry, and photoluminescent properties.

Computational and Theoretical Investigations of 2 Ethylbutane 1,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis of 2-Ethylbutane-1,4-diamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which various properties can be derived. Key areas of investigation include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, indicating its nucleophilic character. The LUMO is the innermost empty orbital and signifies the molecule's ability to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. ripublication.comresearchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ripublication.comresearchgate.net

For this compound, the lone pairs of electrons on the two nitrogen atoms are expected to contribute significantly to the HOMO, making the amine groups the primary sites for nucleophilic attack. DFT calculations can precisely map the electron density distribution and visualize these orbitals. The calculated energies of the HOMO, LUMO, and the energy gap provide a quantitative measure of the molecule's reactivity profile. These theoretical calculations are foundational for understanding how the molecule interacts with other chemical species. researchgate.netnorthwestern.edu

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are representative values based on calculations for similar alkyl diamines and may not reflect experimentally verified data for this specific compound.)

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -9.5 | Energy of the highest occupied molecular orbital, related to ionization potential and nucleophilicity. |

| LUMO Energy | +1.5 | Energy of the lowest unoccupied molecular orbital, related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 11.0 | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. mdpi.comnih.gov |

Conformational Analysis and Energetic Landscapes of this compound Using Advanced Computational Methods

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and to map the potential energy surface (PES) that describes the energy changes associated with rotations around these bonds. colostate.edu

Advanced computational methods, such as ab initio and DFT calculations, are employed to perform these analyses. The process involves systematically rotating the dihedral angles of the molecule's backbone and side chain to generate a wide range of possible structures. The energy of each conformation is then calculated to identify the low-energy, stable conformers. The results of these calculations are used to construct an energetic landscape, which visualizes the relative energies of different conformations and the energy barriers that separate them.

For this compound, rotations around the C-C and C-N bonds are of primary interest. The most stable conformers are typically those that minimize steric hindrance and torsional strain, often adopting staggered arrangements. youtube.comsapub.org Intramolecular hydrogen bonding between the two amine groups is also a possibility that could stabilize certain conformations. Understanding the conformational preferences is crucial as the geometry of the molecule can significantly influence its reactivity and intermolecular interactions.

Table 2: Relative Energies of Key Conformers of this compound (Note: These are hypothetical values for illustrative purposes, based on typical energy differences for alkyl chains.)

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kJ/mol) | Description |

| Anti | 180 | 0.0 | Most stable conformer with minimal steric hindrance. |

| Gauche | 60 | 3.8 | Less stable due to steric interaction between alkyl groups. |

| Eclipsed | 0 | 19.0 | High-energy conformation due to maximal torsional strain. |

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions and Solvation Effects on this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. ulisboa.ptswinburne.edu.au By solving Newton's equations of motion for a system of atoms, MD simulations can model the interactions and movements of this compound molecules with each other and with solvent molecules over time.

These simulations are particularly useful for investigating intermolecular forces, such as hydrogen bonding and van der Waals interactions. In a bulk liquid of this compound, the primary amine groups can act as both hydrogen bond donors and acceptors, leading to a complex network of interactions that dictates the physical properties of the substance.

When dissolved in a solvent like water, MD simulations can provide detailed insights into solvation effects. They can reveal the structure of the solvation shell around the diamine, showing how water molecules orient themselves to form hydrogen bonds with the amine groups. This solvation process can, in turn, influence the conformational preferences and reactivity of the this compound molecule. The simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to describe the interactions between atoms. ulisboa.pt

Computational Prediction of Reactivity and Mechanistic Pathways for Reactions Involving this compound

Computational chemistry offers the ability to predict the reactivity of this compound and to explore the detailed mechanisms of its chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which is a key factor in the reaction rate. researchgate.net

DFT calculations are commonly used for this purpose. For instance, the reaction of the amine groups of this compound with an electrophile, such as an aldehyde or an epoxy, can be modeled. researchgate.netnih.gov The calculations can identify the formation of intermediates, like carbinolamines, and the transition states leading to the final products. researchgate.net This allows for a step-by-step understanding of the reaction mechanism, which can be difficult to probe experimentally.

Furthermore, computational models can predict various reactivity descriptors, such as the nucleophilicity index, which quantifies the electron-donating ability of the amine groups. acs.org These predictions can help in understanding how the ethyl substituent on the butane (B89635) backbone might influence the reactivity of the two amine groups, for example, through steric or electronic effects. Such studies are invaluable for designing new synthetic routes and for understanding the role of diamines in more complex chemical processes like catalysis. nih.govnih.govacs.org

Theoretical Spectroscopic Parameter Prediction for this compound and its Derivatives

Computational methods can accurately predict various spectroscopic properties of this compound, which is a crucial aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. diva-portal.orglsu.edu This is typically done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak in the spectrum. nih.govnih.gov This information is invaluable for identifying the characteristic vibrational signatures of the amine groups (N-H stretching and bending) and the alkyl backbone (C-H stretching and bending).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These values are hypothetical and for illustrative purposes only, based on typical shifts for similar structures.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂) | 43.5 |

| C2 (CH) | 48.2 |

| C3 (CH₂) | 35.1 |

| C4 (CH₂) | 41.8 |

| Ethyl-CH₂ | 25.6 |

| Ethyl-CH₃ | 11.9 |

Advanced Analytical and Spectroscopic Characterization of 2 Ethylbutane 1,4 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies of 2-Ethylbutane-1,4-diamine and its Derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the presence of a chiral center at the second carbon, the adjacent methylene (B1212753) protons may exhibit diastereotopicity, leading to more complex splitting patterns. The protons of the primary amine groups would likely appear as a broad singlet, the position of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H₃C-CH₂ - | 0.8-1.0 | Triplet (t) | 3H |

| H₃ C-CH₂- | 1.2-1.4 | Multiplet (m) | 2H |

| -CH(CH₂NH₂)-CH₂ -CH₂NH₂ | 1.4-1.7 | Multiplet (m) | 2H |

| -CH (CH₂NH₂)- | 1.7-1.9 | Multiplet (m) | 1H |

| -CH₂-NH₂ | 2.5-3.0 (broad) | Singlet (s) | 4H |

| -CH₂ -NH₂ (at C1) | 2.6-2.8 | Multiplet (m) | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show a distinct peak for each unique carbon atom in the this compound structure. Due to the molecule's asymmetry, all six carbon atoms are expected to be chemically non-equivalent and thus produce six distinct signals. Carbons bonded to the electronegative nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield). openstax.orgyoutube.com

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-CH₂- | 10-15 |

| CH₃-C H₂- | 20-30 |

| -CH(C H₂NH₂)-CH₂-C H₂NH₂ | 30-40 |

| -C H(CH₂NH₂)- | 40-50 |

| -C H₂-NH₂ (at C1) | 40-45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure. Dynamic studies using variable temperature NMR could provide insights into conformational changes and hydrogen bonding phenomena.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights of this compound.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for gaining insights into its conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by the vibrations of its primary amine and alkyl groups. libretexts.orgorgchemboulder.com Primary amines typically show a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. openstax.orgwpmucdn.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ondavia.com The C-C backbone vibrations are expected to be strong in the Raman spectrum. The symmetric N-H stretching mode, which is often weaker in the IR spectrum, may be more prominent in the Raman spectrum. The study of Raman spectra at different temperatures can also provide information about the conformational equilibrium of the molecule. acs.orgresearchgate.net

Predicted Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3360 | ~3360 | Medium (IR), Weak (Raman) |

| N-H Symmetric Stretch | ~3290 | ~3290 | Medium (IR), Medium (Raman) |

| C-H Asymmetric Stretch | ~2960 | ~2960 | Strong (IR & Raman) |

| C-H Symmetric Stretch | ~2870 | ~2870 | Strong (IR & Raman) |

| N-H Scissoring (Bend) | 1590-1650 | 1590-1650 | Medium to Strong (IR) |

Note: These are predicted values. Actual peak positions and intensities can be influenced by hydrogen bonding and the physical state of the sample.

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis of this compound and Complex Products.

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₆H₁₆N₂. guidechem.comnih.govchemspider.com The molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. jove.com For C₆H₁₆N₂, the nominal molecular weight is 116.

The fragmentation of aliphatic amines in mass spectrometry is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. jove.comyoutube.comlibretexts.org This process leads to the formation of a resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible, leading to characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation Data for this compound:

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₆N₂]⁺ | Molecular Ion |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 87 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 73 | [CH₂(CH₂)₂NH₂]⁺ | Cleavage at the C2-C3 bond |

| 44 | [CH₂NH₂]⁺ | Cleavage at the C1-C2 bond |

Note: The relative abundance of these fragments will depend on the ionization technique used (e.g., Electron Ionization - EI).

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of their elemental compositions.

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Metal Complexes.

Diamine ligands like this compound are known to form stable chelate complexes with a wide variety of metal ions. wikipedia.org The ethyl and butylenediamine backbone allows for the formation of five- and six-membered chelate rings with a metal center. The presence of two primary amine donor groups makes it an effective bidentate ligand.

The crystal structure of a metal complex of this compound would reveal:

The coordination geometry around the metal center (e.g., octahedral, square planar). mdpi.comscispace.com

The conformation of the chelate rings.

The nature of intermolecular interactions, such as hydrogen bonding involving the amine protons.

Chromatographic and Other Separation Techniques for Purification and Purity Assessment in Research on this compound.

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the assessment of its purity.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by gas chromatography. bre.com However, the polar nature of the amine groups can lead to peak tailing on standard nonpolar columns due to interactions with active sites on the column material. nih.govlabrulez.com To overcome this, derivatization of the amine groups to form less polar derivatives (e.g., amides or carbamates) is often employed to improve peak shape and resolution. researchgate.net Alternatively, specialized basic-deactivated columns can be used for the direct analysis of free amines. labrulez.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of diamines. nih.govresearchgate.net Since this compound lacks a strong chromophore, direct UV detection would have low sensitivity. Therefore, pre-column or post-column derivatization with a UV-active or fluorescent labeling agent is typically required for sensitive detection. sigmaaldrich.comoeno-one.eu Reversed-phase HPLC on a C18 column is a common method for separating derivatized amines. sigmaaldrich.com

Other Techniques: Other separation techniques such as thin-layer chromatography (TLC) can be used for rapid qualitative analysis and for monitoring the progress of reactions. researchgate.net Distillation under reduced pressure is a suitable method for the bulk purification of this compound, given its expected boiling point.

Future Research Directions and Unexplored Avenues for 2 Ethylbutane 1,4 Diamine

Development of Novel Stereoselective Synthetic Routes to Enantiomerically Pure 2-Ethylbutane-1,4-diamine

The efficient synthesis of enantiomerically pure this compound is the gateway to unlocking its full potential. Current methodologies for the synthesis of chiral diamines are often general and may not be optimal for this specific target. Future research should focus on developing novel, high-yielding, and stereoselective routes.

Key areas for investigation include:

Asymmetric Hydrogenation of Prochiral Precursors: The asymmetric hydrogenation of a suitable prochiral substrate, such as a substituted dinitrile or cyano-ketone, represents a highly atom-economical approach. The development of bespoke catalysts, likely based on rhodium or ruthenium complexes with chiral phosphine ligands, will be crucial for achieving high enantioselectivity.

Enzyme-Catalyzed Resolutions and Desymmetrization: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of lipases for the kinetic resolution of racemic derivatives of this compound, or the desymmetrization of a prochiral precursor using an appropriate enzyme, could provide a direct route to the desired enantiomer.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or their derivatives, could provide a robust and predictable pathway to enantiomerically pure this compound. This approach would involve a series of well-established chemical transformations to construct the target molecule with a defined stereochemistry.

| Synthetic Strategy | Potential Precursor | Key Transformation | Anticipated Challenge |

| Asymmetric Hydrogenation | 2-Ethyl-1,4-dicyanobutane | Rh- or Ru-catalyzed hydrogenation | Catalyst design for high enantioselectivity |

| Enzymatic Resolution | Racemic N-acetyl-2-ethylbutane-1,4-diamine | Lipase-catalyzed hydrolysis | Finding a suitable enzyme and optimizing reaction conditions |

| Chiral Pool Synthesis | L-Glutamic acid | Multi-step chemical modification | Overall yield and number of synthetic steps |

Designing this compound-Based Ligands for Asymmetric Catalysis Beyond Current Scope

Chiral diamines are privileged ligands in a vast array of asymmetric catalytic transformations. The unique steric and electronic environment provided by the ethyl group in this compound could lead to the development of catalysts with novel reactivity and selectivity.

Future research should explore the design and application of ligands derived from this compound in reactions such as:

Asymmetric Transfer Hydrogenation: Ruthenium and rhodium complexes of N-sulfonylated this compound could be highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess.

Carbon-Carbon Bond Forming Reactions: The formation of metal complexes (e.g., with copper, palladium, or iridium) incorporating this compound as a ligand could open new avenues in asymmetric conjugate additions, allylic alkylations, and Heck reactions. The steric influence of the ethyl group could play a critical role in controlling the stereochemical outcome of these transformations.

Organocatalysis: Derivatives of this compound could also be employed as organocatalysts, for example, in Michael additions or aldol reactions, where the diamine functionality can activate the substrate through the formation of chiral enamines or iminium ions.

Integration of this compound into Self-Assembling Supramolecular Structures and Advanced Soft Materials

The ability of diamines to participate in hydrogen bonding and coordinate with metal ions makes them excellent building blocks for the construction of supramolecular assemblies and advanced soft materials. The chirality and specific geometry of this compound could be exploited to create ordered, functional materials.

Unexplored avenues in this area include:

Chiral Gels and Liquid Crystals: The self-assembly of appropriately functionalized derivatives of this compound in various solvents could lead to the formation of chiral gels with potential applications in sensing, catalysis, and as templates for the synthesis of helical materials. Similarly, its incorporation into calamitic or discotic structures could induce the formation of novel chiral liquid crystalline phases.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using this compound as a chiral linker in the synthesis of MOFs or coordination polymers could result in materials with enantioselective recognition and separation capabilities, or with applications in asymmetric catalysis.

Self-Healing Materials: The dynamic and reversible nature of non-covalent interactions involving the diamine moiety could be harnessed to create self-healing polymers and soft materials. The incorporation of this compound into a polymer backbone could introduce reversible cross-linking points, imparting self-repairing properties.

Expanding Computational Models for Predictive Design and Optimization of this compound Systems

Computational modeling is a powerful tool for accelerating the discovery and optimization of new catalysts and materials. The development of accurate predictive models for systems based on this compound will be essential for guiding experimental efforts.

Future research in this area should focus on:

DFT Studies of Catalyst-Substrate Interactions: Density Functional Theory (DFT) calculations can provide detailed insights into the transition states of catalytic reactions involving ligands derived from this compound. rsc.org This will allow for a rational understanding of the origins of enantioselectivity and aid in the design of more effective catalysts. nih.gov

Molecular Dynamics Simulations of Self-Assembly: Molecular dynamics (MD) simulations can be used to model the self-assembly behavior of this compound derivatives, predicting the morphology and stability of the resulting supramolecular structures.

Quantitative Structure-Activity Relationship (QSAR) Models: By systematically varying the structure of ligands based on this compound and correlating these changes with catalytic performance, QSAR models can be developed to predict the efficacy of new ligand designs without the need for extensive experimental screening. nih.gov

| Computational Method | Application Area | Key Insights |

| Density Functional Theory (DFT) | Asymmetric Catalysis | Transition state energies, origin of enantioselectivity |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Self-assembly pathways, morphology of aggregates |

| Quantitative Structure-Activity Relationship (QSAR) | Ligand Design | Predictive models for catalyst performance |

Overcoming Challenges in the Industrial Scale-Up and Economic Viability of Novel this compound Syntheses

For any new chemical entity to have a significant impact, its synthesis must be amenable to large-scale production in an economically viable manner. The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed.

Key considerations for the industrial scale-up of this compound synthesis include:

Process Optimization and Robustness: A scalable synthetic route must be robust, reproducible, and tolerant of minor variations in reaction conditions. drugdiscoverytrends.com This requires a thorough optimization of all reaction parameters, including temperature, pressure, catalyst loading, and solvent selection.

Safety and Environmental Impact: A comprehensive safety assessment of all synthetic steps is essential for industrial implementation. Furthermore, the development of a green and sustainable process, minimizing waste and the use of hazardous reagents, will be increasingly important.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylbutane-1,4-diamine, and what methodological considerations are critical for optimizing yield and purity?

- Answer : The synthesis of alkyl-substituted diamines like this compound typically involves reductive amination or alkylation of precursor amines. For example, reductive amination of 2-ethyl-1,4-diketones with ammonia or amines under hydrogenation conditions (e.g., using Raney Ni or Pd/C catalysts) can yield the diamine. Reaction conditions (temperature, pressure, solvent polarity) significantly impact regioselectivity and byproduct formation. Post-synthesis purification via fractional distillation or recrystallization is essential to isolate the diamine from unreacted intermediates or oligomers .

Table 1 : Common Synthetic Approaches and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | NH₃, H₂, Raney Ni, 80°C, 50 bar | 65–75 | |

| Alkylation of Diamines | Ethyl bromide, K₂CO₃, DMF, reflux | 50–60 |

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ethyl substitution pattern and amine proton environments. For example, splitting patterns in ¹H NMR distinguish between primary and secondary amines, while DEPT-135 helps identify CH₂ groups in the backbone .

- X-ray Crystallography : Single-crystal XRD resolves conformational preferences (e.g., gauche vs. antiperiplanar arrangements of amine groups) and hydrogen-bonding networks, critical for understanding reactivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation pathways, distinguishing isomers .

Advanced Research Questions

Q. What reaction pathways dominate when this compound participates in coordination chemistry, and how do steric effects influence ligand-metal interactions?

- Answer : The diamine acts as a bidentate ligand, forming five- or six-membered chelate rings with transition metals (e.g., Ru, Cu). Steric hindrance from the ethyl group can destabilize smaller chelate rings, favoring larger ring formations. For example, in ruthenium-catalyzed transformations, the ethyl substituent may reduce catalytic efficiency by limiting substrate access to the metal center. Computational studies (DFT) can model ligand geometry and predict binding affinities .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For instance:

- Solvent Polarity : Amine proton chemical shifts vary significantly in DMSO vs. CDCl₃ due to hydrogen-bonding differences.

- Tautomeric Equilibria : Schiff base derivatives may exhibit keto-enol tautomerism, complicating spectral interpretation. Controlled experiments (e.g., variable-temperature NMR) can isolate dominant forms .

Q. What computational strategies are effective for predicting the biological activity of this compound analogs?

- Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes in microbial pathways) to prioritize analogs for synthesis.

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. phenyl groups) with antimicrobial or anticancer activity using Hammett constants or logP values .

- Case Study : A comparative QSAR analysis of 1,4-diamine derivatives revealed that electron-donating groups enhance membrane permeability, while bulky substituents reduce toxicity .

Methodological Guidelines

Designing Experiments to Study the Stability of this compound Under Oxidative Conditions

- Steps :

Accelerated Aging Studies : Expose the diamine to O₂ or H₂O₂ at elevated temperatures (40–60°C) and monitor degradation via HPLC or TGA.

Product Identification : Use GC-MS or LC-MS to detect oxidation byproducts (e.g., imines, nitriles).

Kinetic Analysis : Plot degradation rates vs. oxidant concentration to derive rate laws .

Best Practices for Handling Air- and Moisture-Sensitive Diamine Derivatives

- Recommendations :

- Use Schlenk lines or gloveboxes for synthesis and storage.

- Stabilize amines with inert gases (N₂, Ar) and desiccants (molecular sieves).

- Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis .

Data Presentation Example

Table 2 : Comparative Reactivity of 1,4-Diamine Derivatives

| Compound | Reaction with RuCl₃ | Catalytic Efficiency (%) | Reference |

|---|---|---|---|

| This compound | Forms [Ru(NH₂)₂Cl₂] | 72 ± 3 | |

| 2,3-Diphenyl Derivative | Forms [Ru(Ph)₂Cl₂] | 88 ± 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.